Cesium titanate

Description

Significance of Cesium Titanate in Advanced Materials Science

Cesium titanate (Cs₂TiO₃) and its related compositions are compounds of significant interest in advanced materials science due to their unique and versatile properties. ontosight.ai These materials are recognized for their exceptional dielectric constant and ferroelectric capabilities, making them valuable in the electronics industry for components like high-frequency capacitors and RF filters. pmarketresearch.com The distinct crystal structures of various cesium titanates, which can be layered or form tunnels, are central to their functionality. researchgate.netcapes.gov.br

One of the most critical applications of cesium titanate is in environmental remediation, specifically for the management of radioactive waste. smolecule.com Certain forms of cesium titanate, particularly crystalline silicotitanates (CSTs), exhibit remarkable selectivity for capturing radioactive cesium isotopes, such as Cesium-137, from nuclear waste streams, even in highly acidic or alkaline solutions with high salt concentrations. japanfs.orgresearchgate.netosti.gov The development of titanate nanotubes and nanofibers has further enhanced this capability, offering high efficiency in removing cesium ions from contaminated water. smolecule.comdeswater.com

In the field of catalysis, cesium titanates are investigated as promising photocatalysts. pmarketresearch.com They can facilitate chemical reactions under light irradiation, opening pathways for degrading organic pollutants in water and air and for producing hydrogen fuel. pmarketresearch.comsmolecule.comuni-oldenburg.de Research has shown that modifying cesium titanate, for example by creating composites or doping with other elements, can enhance its photocatalytic activity under visible light. uni-oldenburg.denih.govdoaj.org Furthermore, some cesium titanate compositions display unusual acidic properties, making them effective catalysts for reactions like the conversion of ethanol (B145695) to ethylene (B1197577) at high temperatures. researchgate.netacs.org

The potential of cesium titanate extends to energy storage and sensor technology. Its layered structure can allow for rapid ion transport, making it a candidate material for supercapacitors and solid-state electrolytes in next-generation batteries. ontosight.aipmarketresearch.comsmolecule.com Additionally, the piezoelectric properties observed in cesium titanate suggest its potential use in pressure sensors and energy harvesting devices. smolecule.com The ongoing exploration of nanostructured forms, such as nanosheets, continues to reveal new opportunities for these materials in electronics and energy applications. sciopen.com

Historical Context of Cesium Titanate Investigations

The investigation of cesium titanate is part of the broader historical development of alkali metal titanate materials. Early synthesis methods primarily involved high-temperature solid-state reactions. researchgate.net Researchers synthesized various alkali metal titanates by heating mixtures of an alkali carbonate, like cesium carbonate (Cs₂CO₃), with titanium dioxide (TiO₂) at high temperatures, often around 800°C or higher. researchgate.netresearchgate.net These solid-state routes led to the discovery of several cesium titanate phases, including Cs₂Ti₅O₁₁ and Cs₂Ti₆O₁₃, which were found to have layered crystal structures. capes.gov.br

A pivotal moment in the study of titanate-based materials came with the development of crystalline silicotitanates (CSTs) for radioactive waste treatment. This work, a collaboration between Sandia National Laboratories and Texas A&M University, led to the creation of a material, known as TAM-5, with an exceptionally high selectivity for cesium ions. researchgate.netosti.gov This innovation was a significant advancement over earlier titanate ion exchangers, which were stable in alkaline solutions but not effective at sorbing cesium. osti.gov The development of CSTs provided a robust solution for removing radioactive cesium from complex, high-salt nuclear waste, a major challenge in environmental management. researchgate.netosti.gov

Early research also explored various synthesis routes to control the properties of the final material. Methods such as co-grinding, sol-gel processing, and spray-drying were investigated to produce cesium titanate powders. researchgate.net The sol-gel route, using alkoxide precursors, was noted for producing powders with a large specific area, which could be sintered at lower temperatures. researchgate.net Throughout their history, investigations have also focused on the structural properties of these compounds. Studies identified different crystal structures, such as the lepidocrocite-type layered structure in Cs₂Ti₆O₁₃ and other compositions, which is crucial for their ion-exchange and catalytic properties. researchgate.net

Scope and Objectives of Contemporary Cesium Titanate Research

Contemporary research on cesium titanate is focused on refining its synthesis, exploring its nanostructured forms, and expanding its applications in high-technology fields. datainsightsmarket.com A primary objective is to enhance its performance in established applications like radioactive waste remediation while unlocking new functionalities.

A significant area of current research is the development of advanced synthesis techniques to produce cesium titanate with tailored properties. pmarketresearch.com This includes moving beyond traditional high-temperature solid-state reactions to methods like hydrothermal synthesis and sol-gel processing, which allow for greater control over particle size, crystallinity, and morphology. pmarketresearch.comsciopen.com Researchers are actively synthesizing nanostructured variants such as nanotubes, nanosheets, and nanofibers to leverage their high surface area and unique electronic properties. smolecule.comdeswater.comsciopen.com For instance, few-layered titanate nanosheets are being created from cesium titanate precursors for use in electronic devices and photocatalysis. sciopen.com

Enhancing the photocatalytic efficiency of cesium titanate is another key objective. uni-oldenburg.de Studies are focused on modifying the material to improve its light absorption, particularly in the visible spectrum, and to facilitate the separation of photo-generated charge carriers. nih.gov This involves creating heterostructures, such as combining cesium bismuth bromide with hydrogen titanate nanosheets, or doping the material to improve its performance in applications like pollutant degradation and the oxidation of organic compounds. nih.govdoaj.org

The exploration of cesium titanate's properties for energy and electronic applications is a rapidly growing field. Research is underway to utilize its dielectric properties in advanced capacitors and its piezoelectric characteristics in sensors. pmarketresearch.comsmolecule.com There is also a strong interest in its potential for energy storage, with studies investigating its use in supercapacitors and as a solid-state electrolyte material due to its potential for high ionic conductivity. ontosight.aipmarketresearch.comsmolecule.com Furthermore, the unique acidic nature of certain cesium titanate compositions is being explored for catalytic applications at elevated temperatures, a rare property for alkali-containing oxides. researchgate.netacs.org

Interactive Data Tables

Cesium Titanate Compositions and Synthesis

This table summarizes various reported cesium titanate compositions and the methods used for their synthesis.

| Composition | Synthesis Method | Precursors | Calcination/Reaction Conditions | Reference |

| CsAlTiO₄ | Sol-gel route | CsNO₃, Al(OC₃H₇)₃, Ti(OC₂H₅)₄ | Sintered at 1000°C for 10 h | researchgate.net |

| Cs₂Ti₆O₁₃ | Co-grinding | CsNO₃, Al₂O₃, TiO₂ | 800°C to eliminate water/vapors | researchgate.net |

| Cs₀.₇Ti₁.₈₂₅O₄ | Solid-state reaction | Cs₂CO₃, anatase TiO₂ | 800°C | sciopen.com |

| Cs₂Ti₅O₁₁ | Solid-state reaction | Cs₂CO₃, TiO₂ | Not specified | capes.gov.brresearchgate.net |

| CsTiSi₂O₆.₅ | Heat treatment / One-step synthesis | CsOH, TIOT, TEOS | 700°C to 1000°C | google.com |

| Cs₀.₇Zn₀.₃₅Ti₁.₆₅O₄ | Calcination | Mixed oxides/carbonates | 800°C for 20 h | researchgate.net |

Research Findings on Cesium Titanate Applications

This table highlights key findings from research into the various applications of cesium titanate.

| Application Area | Key Finding | Material Form/Composition | Performance Metric | Reference |

| Radioactive Waste Remediation | High ion-exchange capacity for radioactive cesium. | Titanate nanotubes | ~85% of cesium ions captured in 90 minutes. | smolecule.comdeswater.com |

| Radioactive Waste Remediation | Highly selective for Cs⁺ in high-salt, alkaline solutions. | Crystalline Silicotitanate (CST) | Distribution coefficients > 10,000 ml/g. | researchgate.netresearchgate.net |

| Photocatalysis | Effective for H₂ production under UV irradiation. | H₂Ti₅O₁₁ (from Cs₂Ti₅O₁₁) | Activity improved with particle size reduction. | researchgate.net |

| Photocatalysis | Enhanced photo-oxidation of benzyl (B1604629) alcohol. | Cs₃Bi₂Br₉ / H₂Ti₃O₇-NS heterojunction | 98% conversion with 75% selectivity. | nih.gov |

| Catalysis | Unusually acidic nature allows for ethanol-to-ethylene conversion. | CsₓTi₂₋ᵧMᵧO₄ (M=Zn or vacancy) | NH₃ desorption at >400°C; stable at 700°C. | researchgate.netacs.org |

| Energy Storage | Explored for use in supercapacitors due to rapid ion transport. | Layered cesium titanate | Potential for improved charge/discharge rates. | pmarketresearch.com |

Properties

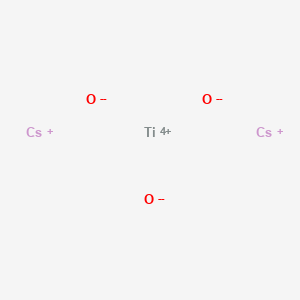

IUPAC Name |

dicesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZHELIUYCPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923872 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.676 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12158-57-5 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Cesium Titanate Materials

Solid-State Reaction Routes

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures to form the desired cesium titanate compound.

High-Temperature Calcination Synthesis

High-temperature calcination is a conventional and widely used method for synthesizing various cesium titanate phases. This process typically involves mixing stoichiometric amounts of precursor powders, such as cesium carbonate (Cs₂CO₃) and titanium dioxide (TiO₂), followed by heating at high temperatures. sciopen.com The reaction temperature and duration are critical parameters that influence the crystallinity and phase purity of the final product. sciopen.com

For instance, the synthesis of lepidocrocite-type Cs₀.₇Ti₁.₈₂₅O₄ has been achieved by calcining a mixture of Cs₂CO₃ and anatase TiO₂. sciopen.com The process often requires multiple calcination cycles with intermediate grinding to ensure a complete reaction and a homogenous product. researchgate.net Research has shown that a single phase of Cs₀.₇Ti₁.₈₂₅O₄ can be obtained by calcining the precursor mixture at 800°C. sciopen.com The crystallinity of the resulting cesium titanate is dependent on several factors, including the mixing method of the precursors, the molar ratio of cesium to titanium, the total amount of reactants, and the duration of calcination. sciopen.com For example, a single-phase product can be obtained at 800°C with a Cs/Ti molar ratio in the range of 1/(2.6–4.0). sciopen.com

Similarly, layered cesium titanate (Cs₂Ti₅O₁₁) has been prepared through a solid-state reaction procedure, resulting in macroscopic samples with elongated rectangular particle shapes. researchgate.net Another example is the synthesis of Cs₂TiNb₆O₁₈, where Cs₂CO₃, TiO₂, and niobium pentoxide (Nb₂O₅) are ground together, pressed into pellets, and calcined at 1200°C for extended periods. acs.org To achieve a high-purity product, repeated grinding and sintering steps are often necessary. acs.org The calcination temperature plays a significant role in the morphology of the resulting titanate plates, with studies on related potassium titanates suggesting that a specific temperature (e.g., 1000°C) can yield more symmetric plates with a narrower particle size distribution. iaea.org

Table 1: Parameters in High-Temperature Calcination of Cesium Titanates

| Cesium Titanate Phase | Precursors | Calcination Temperature (°C) | Duration (h) | Key Findings |

| Cs₀.₇Ti₁.₈₂₅O₄ | Cs₂CO₃, Anatase TiO₂ | 800 | 20 (two cycles) | Single-phase product achievable with specific Cs/Ti molar ratios. sciopen.comresearchgate.net |

| Cs₂Ti₅O₁₁ | Not specified | Not specified | Not specified | Results in macroscopic samples with elongated rectangular particles. researchgate.net |

| Cs₂TiNb₆O₁₈ | Cs₂CO₃, TiO₂, Nb₂O₅ | 1200 | 13-15 | Repeated grinding and sintering required for high purity. acs.org |

| AyTi₂-xMxO₄ (A=Cs) | K₂CO₃, TiO₂, Mg(OH)₂ (analogy) | 950-1100 | 5 | Temperature affects plate symmetry and size distribution. iaea.org |

Co-Grinding Techniques

Co-grinding, a form of mechanochemical synthesis, presents an alternative solid-state route. This method involves the intimate mixing and grinding of reactant powders in a mortar, which can have a planetary movement to enhance the reaction. researchgate.net For the synthesis of CsAlTiO₄, reactants such as Al₂O₃, TiO₂, and CsNO₃ have been co-ground in an agate mortar. researchgate.net Following the grinding process, the powder is typically calcined at a moderate temperature (e.g., 800°C) to remove volatile byproducts like water and nitrogen oxides, which could otherwise impede densification during subsequent sintering. researchgate.net The resulting powder is then disagglomerated. researchgate.net While this method can produce the desired compound, achieving high density in the final ceramic can be challenging, and minor secondary phases like Cs₂Ti₆O₁₃ might be present. researchgate.net

Solution-Based Synthesis Approaches

Solution-based methods offer greater control over particle size, morphology, and homogeneity at often lower reaction temperatures compared to solid-state routes.

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a versatile technique for producing crystalline materials from aqueous solutions under elevated temperature and pressure. This method has been successfully employed to synthesize various cesium titanate and related materials.

Lepidocrocite-type cesium titanate (CsₓTi₂₋ₓ/₄□ₓ/₄O₄, where □ represents a vacancy) has been synthesized as a single phase at temperatures as low as 150°C by the hydrothermal oxidation of titanium metal powder in cesium hydroxide (B78521) (CsOH) solutions. rsc.org The resulting product consists of plate-like particles. rsc.org At higher CsOH concentrations and reaction temperatures, amorphous products are formed, which can be transformed into the crystalline lepidocrocite-type phase by calcination above 750°C. rsc.org A formation diagram for products in the Ti-CsOH-H₂O system has been established for a wide range of CsOH concentrations and temperatures. rsc.org

The hydrothermal method is also central to the synthesis of titanate nanotubes. Typically, a titanium dioxide precursor is treated with a concentrated alkali solution, such as sodium hydroxide (NaOH), in an autoclave at temperatures around 110-200°C for several days. mdpi.comacs.orgnih.govrsc.org While much of the research focuses on sodium titanates, the principles are applicable to cesium-containing systems. The resulting sodium titanate nanotubes can then undergo ion-exchange with cesium ions to form cesium titanate nanotubes. researchgate.net

Furthermore, crystalline silicotitanates (CSTs), which are highly effective for cesium ion exchange, can be synthesized via a sol-gel hydrothermal method. researchgate.netunt.eduresearchgate.netresearchgate.netresearchgate.net In one approach, Na₂SiO₃·9H₂O and TiCl₄ are used as silicon and titanium sources. researchgate.net The synthesis is influenced by parameters such as pH, silicon concentration, and hydrothermal temperature and time. researchgate.net

Table 2: Conditions for Hydrothermal Synthesis of Titanate Materials

| Material | Precursors | Temperature (°C) | Duration | Key Findings |

| Lepidocrocite-type Cesium Titanate | Ti metal powder, CsOH solution | 150 - 350 | Not specified | Single phase obtained at 150°C; amorphous products at higher temperatures/concentrations. rsc.org |

| Titanate Nanotubes (general) | TiO₂, NaOH/KOH solution | 110 - 200 | 24 h - 3 days | Forms nanotubes that can be ion-exchanged with cesium. mdpi.comacs.orgnih.govrsc.org |

| Crystalline Silicotitanate (CST) | Na₂SiO₃·9H₂O, TiCl₄ | 170 | 7 days | Synthesis of nano-CST crystals is pH and concentration dependent. researchgate.net |

| Cesium Cerium Iodate | Not specified | 580 | Not specified | High-temperature hydrothermal synthesis is possible for complex vanadates. researchgate.net |

Sol-Gel Fabrication Methods

The sol-gel process provides a route to produce highly homogeneous and reactive powders at lower temperatures than solid-state methods, which helps to minimize the loss of volatile components like cesium. researchgate.net This technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network containing the solvent).

For the synthesis of CsAlTiO₄, precursors such as aluminum isopropoxide (Al(OC₃H₇)₃), titanium isopropoxide (Ti(OC₂H₅)₄), and cesium nitrate (B79036) (CsNO₃) are used. researchgate.net The hydrolysis and condensation kinetics of the different alkoxides need to be carefully controlled. researchgate.net The resulting gel is then dried and calcined to produce the final ceramic powder. This method can yield powders with a large specific surface area and a narrow distribution of grain sizes, allowing for lower sintering temperatures. researchgate.net

A combined sol-gel hydrothermal method has also been reported for the synthesis of nano-crystalline silicotitanate (CST). researchgate.netnih.gov This approach utilizes precursors like Na₂SiO₃·9H₂O and TiCl₄. researchgate.net The process parameters, including pH and precursor concentrations, are critical for obtaining pure nano-CST crystals with high ion-exchange capacity. researchgate.net

Spray-Drying Techniques

Spray-drying is a versatile industrial process that can be adapted for the synthesis of complex oxide powders. uliege.be The technique transforms a liquid feedstock—either a solution or a suspension containing the precursors—into a dry, agglomerated powder. uliege.betu-clausthal.de This is achieved by atomizing the liquid into a stream of hot air, causing rapid solvent evaporation. uliege.be

This method offers several advantages, including the production of homogeneous, reactive powders with good flowability. researchgate.netuliege.beosti.gov For ceramic synthesis, a suspension of precursor salts is prepared and then spray-dried. researchgate.net The resulting precursor powder is typically amorphous or a mixture of phases and requires a subsequent calcination step to form the desired crystalline structure. uliege.beosti.gov The calcination temperature is often lower than that required for conventional solid-state reactions due to the high reactivity of the spray-dried powder. researchgate.netosti.gov The technique has been successfully applied to produce various polycationic oxides and can be scaled up for larger quantity production. uliege.be While specific examples for cesium titanate are less common in the provided literature, the principles are directly applicable. researchgate.netuliege.betu-clausthal.de

Inverse Temperature Crystallization for Halide Perovskites

A notable method for the synthesis of lead-free cesium titanium halide perovskites, such as Cs2TiI6, is inverse temperature crystallization (ITC). researchgate.net This solution-based technique is advantageous due to its simplicity and effectiveness. researchgate.net The underlying principle of ITC relies on the inverse solubility of certain perovskite precursors in specific organic solvents, where solubility decreases as the temperature rises. researching.cnmdpi.com This phenomenon allows for the initiation of supersaturation and subsequent crystallization by increasing the temperature of the solution. researching.cn

In a typical ITC process for halide perovskites, precursor solutions are prepared by dissolving the constituent salts, such as cesium iodide and titanium(IV) iodide, in a suitable solvent. researchgate.net For some perovskites like MAPbX3 (where X is a halide), solvents such as N,N-dimethylformamide (DMF), γ-butyrolactone (GBL), and dimethyl sulfoxide (B87167) (DMSO) have been used. researching.cnnih.gov The choice of solvent is crucial, as it can influence the crystallization process through its coordination with the precursors. nih.gov For instance, a study on Cs2TiI6 used an ITC method to produce films with a cubic structure. researchgate.net The process involves heating the precursor solution to a specific temperature to induce crystallization. nih.gov This rapid growth method has been shown to produce high-quality single crystals with low trap densities, comparable to those grown by much slower methods. nih.gov

Researchers have successfully synthesized Cs2TiI6 perovskite films using a solution-phase method with inverse temperature crystallization. researchgate.net The resulting films exhibited a cubic crystal structure and demonstrated strong, broad absorption in the visible spectrum. researchgate.net The optical properties, including a direct bandgap of 1.68 eV and an indirect bandgap of 1.65 eV, highlight its potential for optoelectronic devices. researchgate.net

Advanced Deposition and Fabrication Techniques

The fabrication of cesium titanate into functional forms like thin films often requires advanced deposition techniques. These methods provide control over the film's structure, thickness, and properties.

Electrophoretic deposition (EPD) is a versatile technique for preparing thin and thick films of layered materials, including cesium titanate (CsxTi2-x/4□x/4O4, where □ is a cation vacancy). mrs-j.org This method involves the movement and subsequent deposition of charged particles from a colloidal suspension onto an electrode under an applied electric field. ctu.edu.vn

The process begins with the preparation of a stable suspension of cesium titanate particles in a non-aqueous medium like ethanol (B145695). mrs-j.orgctu.edu.vn The orientation of the deposited film can be influenced by the applied voltage during the electrophoresis process. mrs-j.org A key advantage of EPD is its ability to form dense, uniform films directly from fine particle suspensions. mrs-j.org For instance, layered cesium titanate thin films have been successfully deposited on platinum substrates using this technique. mrs-j.org The resulting films can then undergo further modifications, such as ion-exchange processes, to tailor their properties for specific applications like Li-ion batteries. mrs-j.orgresearchgate.net The thickness of the film can be controlled by parameters such as the deposition time and the applied voltage. ctu.edu.vn

| EPD Parameter | Influence on Deposition | Example |

| Applied Voltage | Affects film orientation and deposition rate. mrs-j.orgctu.edu.vn | A film obtained at 100 V for 1.5 min can be comparable to one at 50 V for 2 min. ctu.edu.vn |

| Deposition Time | Directly correlates with film thickness. ctu.edu.vn | Longer times generally result in thicker films, though the rate may decrease as film resistance increases. ctu.edu.vn |

| Suspension pH | Influences the surface charge of particles and suspension stability. ctu.edu.vn | --- |

Magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing high-quality thin films with excellent control over thickness and uniformity. mdpi.comagc-plasma.com This method involves the creation of a plasma to eject atoms from a target material, which then deposit onto a substrate. agc-plasma.com Magnetic fields are used to confine electrons near the target, which enhances the ionization efficiency and increases the sputtering rate. agc-plasma.com

While direct research on magnetron sputtering of cesium titanate is specific, the technique has been applied to related materials like lead titanate (PbTiO3) and indium tin oxide (ITO) with cesium assistance, providing insights into potential applications for cesium titanate films. mdpi.comaip.orgaip.org For instance, in the sputtering of ITO films, cesium vapor was introduced to increase plasma density and lower the target voltage. aip.org This resulted in films with improved crystallinity and lower resistivity without the need for post-deposition annealing. aip.org The substrate temperature during deposition is a critical parameter that influences the phase of the resulting film, which can be amorphous, polycrystalline, or single-crystalline. mdpi.com

| Sputtering Parameter | Effect on Film Properties | Example System |

| Substrate Temperature | Determines the crystallinity of the deposited film. mdpi.com | For lead titanate, epitaxial growth occurs around 575 °C. mdpi.com |

| Target Composition | Affects the stoichiometry of the film. mdpi.com | In PbTiO3 films, the Pb/Ti ratio is dependent on the target's PbO content. mdpi.com |

| Sputtering Gas | Influences plasma characteristics and can be reactive. agc-plasma.com | Argon is a commonly used inert gas. agc-plasma.com |

| Cesium Assistance | Can enhance plasma density and improve electrical properties. aip.org | Used in ITO deposition to lower resistivity. aip.orgaip.org |

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and scalable method for producing highly crystalline materials, including cesium titanium bromide (Cs2TiBr6) double perovskites. acs.orgnih.govacs.org This technique utilizes microwave radiation to heat the precursor solution, which can significantly accelerate reaction kinetics. acs.orgmdpi.com

In a typical microwave-mediated synthesis of Cs2TiBr6, precursors such as titanium(IV) bromide and cesium bromide are dissolved in a suitable polar solvent like acetonitrile. acs.orgresearchgate.net The choice of solvent is crucial as it influences the reaction kinetics and the crystallization of the final product. acs.org The sealed reaction vessel is then heated in a microwave reactor to a specific temperature for a set duration. acs.orgresearchgate.net For Cs2TiBr6, optimized conditions have been reported as 210 °C for 30 minutes. acs.org This method has been shown to produce Cs2TiBr6 powders with enhanced thermal and ambient stability compared to materials synthesized via conventional methods. acs.orgnih.gov The resulting material exhibits a high yield of the desired crystalline phase. acs.org

| Microwave Synthesis Parameter | Effect on Product | Optimized Value for Cs2TiBr6 |

| Reaction Temperature | Influences the crystalline phase and yield. acs.org | 210 °C acs.org |

| Reaction Time | Affects the completion of the reaction and yield. acs.org | 30 minutes acs.org |

| Solvent | Plays a key role in reaction kinetics and crystallization. acs.org | Acetonitrile acs.org |

Precursor Chemistry and Stoichiometry Effects on Cesium Titanate Formation

The formation and properties of cesium titanate are highly dependent on the precursor chemistry and the stoichiometric ratios of the reactants. sciopen.comclemson.eduresearchgate.net The choice of precursors and their relative amounts directly influence the phase, crystallinity, and morphology of the final product. researchgate.net

For instance, in the solid-state synthesis of lepidocrocite-type Cs0.7Ti1.825O4, the molar ratio of Cs2CO3 to TiO2 is a critical parameter. sciopen.com A single phase of Cs0.7Ti1.825O4 can be obtained at 800 °C within a specific molar ratio range of n(Cs)/n(Ti) from 1/(2.6–4.0). sciopen.com Similarly, in the synthesis of hollandite-type (Ba,Cs)1.33(Al,Ti)8O16, the stoichiometry of the cesium content systematically affects the thermodynamic stability and chemical durability of the final ceramic waste form. clemson.edu

The nature of the titanium precursor also plays a significant role. Studies on the alkaline hydrothermal synthesis of titanate nanostructures have shown that the phase (anatase vs. rutile) and crystallite size of the initial TiO2 powder influence the rate of nanostructure formation. researchgate.net In solution-based methods, such as the synthesis of peroxo-titanate, the molar ratio of sodium to titanium in the precursor complex ion solution is crucial for the complete ionization of the titanium source and the formation of the desired layered structure. nih.gov Furthermore, the presence of additives, like amines in perovskite precursor solutions, can lead to chemical reactions over time that impact crystallization and the performance of resulting devices. diva-portal.org

Post-Synthesis Treatment and Modification of Cesium Titanate Materials

Following the initial synthesis, cesium titanate materials can undergo various post-synthesis treatments to modify their structure, surface properties, and functionality. researchgate.netresearchgate.net These treatments are often essential for optimizing the material for a specific application.

One common post-synthesis modification is ion exchange. Layered cesium titanates, such as CsxTi2-x/4□x/4O4, can have their interlayer cesium ions exchanged with other cations, including protons or alkylammonium ions. mrs-j.org This process is fundamental for creating protonated titanates (e.g., H0.7Ti1.825O4), which can then be exfoliated into nanosheets. sciopen.com The exfoliation process itself, often carried out using amine-based macromolecules like tetrabutylammonium (B224687) hydroxide (TBAOH), results in two-dimensional nanomaterials with high surface areas. sciopen.com The ratio of the exfoliating agent to the exchangeable protons can affect the structure and properties of the resulting nanosheets. sciopen.com

Thermal treatment, or calcination, is another critical post-synthesis step. For materials prepared by methods like electrophoretic deposition, sintering at high temperatures is necessary to achieve the desired density and crystalline phase. ctu.edu.vncambridge.org For layered titanates, calcination can induce phase transformations. For example, protonic forms of titanates can convert to anatase TiO2 upon heating. researchgate.net However, some cesium titanates exhibit high thermal stability, retaining their layered structure even at elevated temperatures. researchgate.net

Mechanical treatments, such as milling, can also be applied post-synthesis. Milling can reduce particle size, which can be beneficial for applications like photocatalysis, and can also induce structural modifications. researchgate.net

Crystallography and Structural Elucidation of Cesium Titanate Phases

Fundamental Crystal Structures of Cesium Titanates

Cesium titanates can adopt several crystal structures, with the most prominent being layered lepidocrocite-type structures, perovskite-related structures, and crystalline silicotitanate (CST) frameworks. Each of these structural types imparts unique properties and potential applications to the material.

A significant class of cesium titanates adopts a layered structure analogous to the mineral lepidocrocite (γ-FeOOH). These nonstoichiometric titanates are described by the general formula CsₓTi₂₋ₓ/₄□ₓ/₄O₄, where '□' represents a titanium vacancy in the crystal lattice. acs.orguni-muenchen.de The structure consists of two-dimensional corrugated layers built from edge- and corner-sharing TiO₆ octahedra. scispace.com The cesium ions (Cs⁺) reside in the interlayer spaces, providing charge balance for the negatively charged titanate sheets. researchgate.netresearchgate.net

The formation of these materials typically involves a solid-state reaction at high temperatures, for example, by heating a mixture of cesium carbonate (Cs₂CO₃) and titanium dioxide (TiO₂) at 800°C. acs.orgugm.ac.id The resulting material possesses a two-dimensional layered structure that can be preserved up to high temperatures. researchgate.netacs.org A notable characteristic of this structure is the presence of inherent titanium vacancies within the titanate layers, which is crucial for accommodating the charge of the interlayer cesium cations. acs.org The interlayer spacing is influenced by the size of the interlayer cation, with the large ionic radius of cesium resulting in a significant interlayer distance. researchgate.net

| Compound System | General Formula | Structural Features | Typical Synthesis |

| Lepidocrocite-Type Cesium Titanate | CsₓTi₂₋ₓ/₄□ₓ/₄O₄ (x ≈ 0.7) | 2D corrugated layers of TiO₆ octahedra, interlayer Cs⁺ ions, intrinsic Ti vacancies (□). | Solid-state reaction of Cs₂CO₃ and TiO₂ at ~800°C. acs.orgugm.ac.id |

Cesium titanates can also form crystal structures related to the perovskite (ABX₃) family. A key example is the vacancy-ordered double perovskite Cs₂TiI₆. researchgate.netias.ac.in These compounds adopt a cubic crystal structure. researchgate.net In the case of the analogous Cs₂TiBr₆, the structure is centrosymmetric and belongs to the Fm-3m space group. nih.gov This structure can be visualized as a derivative of the ideal perovskite structure where the B-site (titanium) is systematically ordered with vacancies.

The synthesis of these halide perovskites can be achieved through methods like solution-phase processing at room temperature or colloidal synthesis at elevated temperatures. researchgate.netias.ac.innih.gov For instance, Cs₂TiI₆ has been synthesized via a solution-phase method using inverse temperature crystallization. researchgate.net Research has shown that Cs₂TiI₆ films exhibit a cubic structure with a lattice parameter of approximately 11.57 Å. researchgate.net Similarly, nanocrystals of Cs₂TiBr₆ have been synthesized, demonstrating the versatility of this structural family. nih.gov

| Compound | Formula | Crystal System | Lattice Parameter (a) | Key Structural Feature |

| Cesium Titanium Iodide | Cs₂TiI₆ | Cubic | 11.57 Å researchgate.net | Vacancy-ordered double perovskite. researchgate.netias.ac.in |

| Cesium Titanium Bromide | Cs₂TiBr₆ | Cubic | 10.14 Å nih.gov | Centrosymmetric (Fm-3m space group). nih.gov |

Crystalline silicotitanates (CSTs) represent another important structural class, characterized by a robust, three-dimensional microporous framework. acs.org These materials, with an ideal composition analogous to Na₂Ti₂O₃SiO₄·2H₂O, are built from cubane-like Ti₄O₄ units linked by SiO₄ tetrahedra. acs.orgresearchgate.net This arrangement of hexacoordinated titanium (in TiO₆ octahedra) and tetracoordinated silicon creates a rigid framework with tunnels and pores of a specific size, making them highly effective for selective ion exchange. acs.orgosti.gov

The framework possesses a net negative charge, which is balanced by non-exchangeable structural cations and exchangeable cations located within the channels. acs.orgosti.gov This structure is particularly renowned for its high selectivity in capturing cesium ions (Cs⁺), a property that is critical in applications such as the treatment of nuclear waste. acs.orgosti.govbham.ac.uk The substitution of other elements, like niobium for titanium, can further modify the framework and enhance this selectivity for cesium. osti.gov

Structural Defects and Vacancy Considerations (e.g., Titanium Vacancies)

Structural defects, particularly vacancies, are an intrinsic and influential feature of cesium titanate crystallography. In lepidocrocite-type structures (CsₓTi₂₋ₓ/₄□ₓ/₄O₄), titanium vacancies are a fundamental component of the chemical formula, necessary to maintain charge neutrality. acs.orgresearchgate.net These vacancies are located within the titanium-oxygen layers. The presence and concentration of these vacancies can influence the material's electronic structure and surface acidity. acs.org Advanced transmission electron microscopy has been used to directly visualize the atomic arrangement and these titanium vacancies within titanate nanosheets. researchgate.net

In perovskite-type titanates, point defects such as titanium vacancies (VTi) and oxygen vacancies are also significant. While much of the detailed study has been on related compounds like strontium titanate (SrTiO₃), the principles are applicable. ox.ac.uk In these structures, titanium vacancies can exist alongside other point defects. ox.ac.uk The formation energy of different vacancies determines their relative abundance; for instance, in some titanate systems, Ti vacancies have lower formation energy than other cation vacancies, making them more likely to form. mdpi.com These vacancies can cluster and have a profound impact on the material's mechanical and electronic properties. ox.ac.ukmdpi.com

Phase Transitions in Cesium Titanate and Related Systems

Cesium titanate and related perovskite systems can undergo structural phase transitions as a function of temperature. These transformations involve changes in crystal symmetry, often driven by the tilting of the corner-sharing octahedra that form the perovskite framework. acs.org While direct studies on some cesium titanate perovskites are emerging, extensive research on analogous all-inorganic halide perovskites like CsPbX₃ (X = Cl, Br, I) provides a strong model for understanding these phenomena.

For example, CsPbI₃ transitions from a non-perovskite phase at room temperature to a cubic perovskite α-phase at high temperatures (>315 °C), passing through tetragonal (β) and orthorhombic (γ) phases upon cooling. acs.orgkuleuven.be Similarly, CsPbBr₃ undergoes transitions from a room-temperature orthorhombic phase to a tetragonal phase (around 88°C) and then to a cubic phase (at 130°C). osti.gov These transitions are characterized by changes in the tilt pattern of the metal-halide octahedra. acs.org A similar sequence of phase transitions from cubic to tetragonal, orthorhombic, and monoclinic phases has been observed in CsPbCl₃ as the temperature is lowered. researchgate.net These temperature-induced structural changes are a critical aspect of the material's properties and stability for various applications.

| Compound | Phase Transition Sequence (with increasing temperature) | Transition Temperatures |

| CsPbBr₃ (bulk) | Orthorhombic → Tetragonal → Cubic | ~88 °C (ortho-tetra), ~130 °C (tetra-cubic) osti.gov |

| CsPbI₃ (bulk) | Orthorhombic (γ) → Tetragonal (β) → Cubic (α) | >315 °C for α-phase stability acs.org |

| CsPbCl₃ | Monoclinic → Orthorhombic → Tetragonal → Cubic | Various transitions between 193 K and 320 K. researchgate.net |

Ion-Exchange Induced Structural Rearrangements

Ion-exchange processes in cesium titanates can induce significant structural rearrangements, primarily driven by the substitution of interlayer cesium ions with other cations. These changes are critical for tailoring the material's properties for applications such as ion separation and battery technology.

Studies on Cs₂Ti₅O₁₁·(1+x)H₂O have demonstrated that the interlayer Cs⁺ can be almost completely exchanged with Li⁺, Na⁺, and H⁺. geoscienceworld.org For instance, upon exchange with Na⁺, the resulting compound, Na₂Ti₅O₁₁·4.1H₂O, exhibits a monoclinic crystal structure. geoscienceworld.org The process of ion exchange is often accompanied by changes in the hydration state of the interlayer space.

A notable example of structural change upon cesium capture is observed in the two-dimensional thiotitanate, Rb₀.₃₂TiS₂·0.75H₂O. While not an oxide titanate, its layered structure provides a useful model. Upon exposure to a solution containing Cs⁺, the rubidium ions are exchanged, resulting in the formation of Cs₀.₂₈TiS₂·0.6H₂O. mdpi.com Single-crystal X-ray diffraction analysis of the post-exchange material provides a clear visualization of the new positions of the cesium ions within the interlayer space, confirming the structural rearrangement at an atomic level. mdpi.com

Similarly, in the layered titanate CsₓTi₂₋ₓ/₂Mgₓ/₂O₄ (x = 0.70), which has a lepidocrocite-type structure, Cs⁺ ions can be exchanged with Li⁺ and Na⁺. scirp.org The resulting products show altered compositions and, by extension, rearranged interlayer structures. For example, the lithium-exchanged product was identified as Li₀.₅₃H₀.₁₃Cs₀.₁₄Ti₁.₆₅Mg₀.₃₀O₄∙0.92H₂O, indicating a complex rearrangement involving not only the substitution of cesium but also the incorporation of protons and a change in the water content. scirp.org

These studies collectively show that ion exchange in cesium titanates and related layered structures is a powerful method for inducing controlled structural modifications. The nature and extent of these rearrangements depend on the specific titanate phase, the exchanging ion, and the reaction conditions.

Interactive Data Table: Ion-Exchange Induced Structural Changes in Cesium Titanate and Related Compounds

| Original Compound | Exchanging Ion | Resulting Compound | Key Structural Changes | Reference |

| Cs₀.₇₄Ti₁.₈₁₅□₀.₁₈₅O₄ | Na⁺ | Na₀.₇₄Ti₁.₈₁₅□₀.₁₈₅O₄·1.27H₂O | Symmetry change due to different cation sites. | researchgate.net |

| Cs₂Ti₅O₁₁·(1+x)H₂O | Na⁺ | Na₂Ti₅O₁₁·4.1H₂O | Formation of a monoclinic single phase. | geoscienceworld.org |

| Cs₂Ti₅O₁₁·(1+x)H₂O | Li⁺ | Li₂Ti₅O₁₁·3.6H₂O | Near-complete exchange of Cs⁺. | geoscienceworld.org |

| Cs₂Ti₅O₁₁·(1+x)H₂O | H⁺ | H₂Ti₅O₁₁·3.3H₂O | Near-complete exchange of Cs⁺. | geoscienceworld.org |

| Rb₀.₃₂TiS₂·0.75H₂O | Cs⁺ | Cs₀.₂₈TiS₂·0.6H₂O | Atomic-level rearrangement of interlayer cations. | mdpi.com |

| CsₓTi₂₋ₓ/₂Mgₓ/₂O₄ (x=0.70) | Li⁺ | Li₀.₅₃H₀.₁₃Cs₀.₁₄Ti₁.₆₅Mg₀.₃₀O₄∙0.92H₂O | Partial exchange and incorporation of H⁺. | scirp.org |

Structural Dynamics and Lattice Behavior

The structural dynamics and lattice behavior of cesium titanate, encompassing properties like phonon scattering and lattice thermal conductivity, are not extensively documented in dedicated studies of this specific compound. However, by examining related materials such as other titanates and cesium-containing perovskites, we can infer the likely characteristics.

The lattice dynamics of titanates are fundamentally linked to the vibrations of the Ti-O bonds within the TiO₆ octahedra. In materials like strontium titanate (SrTiO₃), electron-phonon scattering is a key factor that influences electron mobility. uri.edu Phonons, or quantized lattice vibrations, can decay into lower-energy phonons and interact with electrons, which is a critical process for understanding the material's electronic and thermal transport properties. uri.edu It is expected that cesium titanate would exhibit similar fundamental phonon behaviors related to its titanate framework.

In perovskite structures, the atoms' bonding environment and electron densities strongly influence phonon anharmonicity. researchgate.net This anharmonicity, combined with low phonon group velocities and high phonon scattering rates, can lead to very low lattice thermal conductivity. researchgate.net For instance, the lead-free double perovskite Cs₂PtI₆ exhibits ultralow lattice thermal conductivity (0.15 W/mK at 300 K) due to strong phonon anharmonicity. researchgate.net Given the presence of the heavy cesium ion in cesium titanate, significant phonon scattering and consequently low thermal conductivity could be anticipated.

Furthermore, studies on halide double perovskites like Cs₂NaBiCl₆ reveal that these materials can be dynamically unstable at low temperatures, exhibiting soft modes (negative phonon energies) in their phonon band structure. acs.org This instability can be resolved at higher temperatures through anharmonic phonon-phonon interactions, leading to a stable crystal structure. acs.org The presence of the large, soft cesium ion in the lattice is often a driving factor for such dynamic behaviors. researchgate.net

Research on ultrathin films of elemental cesium has utilized inelastic helium atom scattering to probe surface lattice dynamics and electron-phonon interactions. rsc.org These studies provide insights into the vibrational modes at the surface and the strength of the coupling between electrons and lattice vibrations, which are important for surface-related applications. While this pertains to metallic cesium, it underscores the role of cesium in influencing lattice dynamics.

Advanced Characterization Methodologies for Cesium Titanate

X-ray Diffraction (XRD) and Rietveld Refinement for Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the atomic structure of cesium titanate compounds. The resulting diffraction pattern is a fingerprint of the material's crystal lattice. For complex structures or multiphase samples, Rietveld refinement is a powerful computational method applied to the powder XRD data to refine the crystal structure parameters, including lattice constants, atomic positions, and site occupancies. globalsino.comacs.orgsemanticscholar.org

Different cesium titanate stoichiometries crystallize in distinct structures. For instance, Cs₂Ti₅O₁₁ has been identified as having a layered structure. Through analysis of single-crystal and powder XRD data, coupled with Rietveld refinement of neutron powder diffraction data, its structure has been determined. The anhydrous form of Cs₂Ti₅O₁₁ is monoclinic and belongs to the C2/m space group. iwaponline.com The structure consists of stepped layers built from ribbons of five edge-sharing TiO₆ octahedra. iwaponline.com Other cesium-containing titanates, often synthesized for specific applications like ion exchange, also exhibit unique crystal structures. For example, Cs₂TiSi₆O₁₅ crystallizes in the monoclinic space group Cc. researchgate.net The analysis of various cesium titanium halides, such as Cs₂TiI₆, shows a cubic crystal structure. eelsdb.eu

The precise structural details obtained from XRD and Rietveld refinement are essential for correlating the atomic arrangement with the material's properties.

| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) | Source |

|---|---|---|---|---|

| Anhydrous Cs₂Ti₅O₁₁ | Monoclinic | C2/m | a = 19.718, b = 3.808, c = 15.023, β = 106.93 | iwaponline.com |

| Hydrated Cs₂Ti₅O₁₁·H₂O | Monoclinic | C2/m | a = 23.849, b = 3.800, c = 14.918, β = 121.27 | iwaponline.com |

| Cs₂TiSi₆O₁₅ (SNL-A) | Monoclinic | Cc | a = 12.998, b = 7.5014, c = 15.156, β = 105.80 | researchgate.net |

| Cs₂TiI₆ | Cubic | Fm-3m | a = 11.43 | eelsdb.eu |

| Cs₂TiBr₂I₄ | Cubic | Not Specified | a = 11.17 | eelsdb.eu |

Electron Microscopy Techniques

Electron microscopy offers high-resolution imaging and analytical capabilities to probe the morphology, microstructure, and elemental composition of cesium titanate at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology, particle size, and aggregation state of cesium titanate powders and ceramics. researchgate.netgla.ac.uk Studies have revealed various morphologies depending on the synthesis method, including layered nanosheets and aggregated, irregular planar crystals of 1-2 μm in size. rsc.orgdectris.com

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS) provides elemental analysis by detecting characteristic X-rays emitted from the sample. nih.gov This technique is crucial for confirming the presence and distribution of cesium, titanium, and oxygen in the material. aip.orgresearchgate.net For example, in studies of cesium ion adsorption on titanate nanosheets, EDS analysis before the reaction detects only Ti, O, and Na (from a precursor), while after the reaction, a distinct peak for cesium appears, confirming its successful uptake by the material. oup.com This confirms the elemental composition and can be used to map the distribution of elements on the sample's surface. nih.govoup.com

Transmission Electron Microscopy (TEM) provides even higher magnification images of the internal structure of materials. For nanostructured cesium titanates, TEM is indispensable for visualizing features like nanotubes or nanosheets. researchgate.netgla.ac.uk High-Resolution TEM (HR-TEM) allows for the direct imaging of the crystal lattice, revealing lattice fringes and the arrangement of atomic planes. rsc.org

In layered titanates, HR-TEM can measure the interlamellar distance, which is the spacing between the stacked titanate sheets. globalsino.com This technique has been used to characterize the layered structure of Cs₀.₆₇Ti₁.₈₃□₀.₁₇O₄ and to observe the homogeneous dispersion of cocatalyst nanoparticles on its surface. Furthermore, HR-TEM is critical for identifying crystalline defects, stacking faults, and the ordered arrangement of TiO₆ octahedra that form the walls of titanate nanostructures. globalsino.com

Electron Energy-Loss Spectroscopy (EELS), typically performed within a TEM, is a powerful technique for probing the local electronic structure and chemical bonding of a material. It analyzes the energy distribution of electrons that have passed through a thin sample, providing information on elemental composition, valence states, and bonding environments.

While specific EELS studies exclusively on cesium titanate are not widespread, analysis of related titanate materials like BaTiO₃, SrTiO₃, and doped titanate nanosheets provides a clear framework for its application. Key spectral features for analysis include the Titanium L-edge and the Oxygen K-edge. The fine structure of the Ti L₂,₃ edge is sensitive to the valence state (e.g., Ti⁴⁺ vs. Ti³⁺) and the coordination of the titanium atoms, which is typically octahedral in titanates. The O K-edge near-edge structure provides information on the hybridization between O 2p orbitals and Ti 3d orbitals, reflecting the nature of the Ti-O bond. eelsdb.eu Applying EELS to cesium titanate would thus allow for a detailed investigation of the Ti oxidation state and the covalent character of the Ti-O framework, which are critical to its electronic and catalytic properties.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Raman spectroscopy, are non-destructive methods that probe the vibrational modes of molecules and crystal lattices. These modes are highly sensitive to the local structure, symmetry, and bonding within the material.

Raman spectroscopy is an effective tool for characterizing the structural features of cesium titanate compounds. The Raman spectrum displays peaks at specific frequency shifts (measured in wavenumbers, cm⁻¹) that correspond to distinct vibrational modes of the crystal lattice, such as the stretching and bending of Ti-O bonds within the TiO₆ octahedra.

Different cesium titanate phases exhibit characteristic Raman spectra. For lepidocrocite-type titanates, which have a layered structure, distinct bands are assigned to Ti-O lattice vibrations. For example, in a protonic titanate with a lepidocrocite structure, Raman-active modes are recorded at wavenumbers including 270, 449, 704, and 908 cm⁻¹, corresponding to various Ti-O lattice vibrations within the octahedral layers. Studies on sitinakite undergoing cesium ion exchange show that the spectrum can be broken down into Ti-O-Ti, Si-O-Ti, and O-Ti-O bending modes (200-400 cm⁻¹) and Ti-O stretching modes (400-625 cm⁻¹). The positions and intensities of these peaks can shift with changes in crystal structure, composition, and strain, making Raman spectroscopy a sensitive probe for phase transitions and structural modifications in cesium titanates.

| Compound Type / Structure | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Source |

|---|---|---|---|

| Lepidocrocite-type Titanate | ~270 | Ti-O lattice vibration | |

| Lepidocrocite-type Titanate | ~449 | Ti-O lattice vibration | |

| Lepidocrocite-type Titanate | ~704 | Ti-O lattice vibration | |

| Sitinakite (Ti-silicate) framework | 200 - 400 | O-Ti-O bending modes | |

| Sitinakite (Ti-silicate) framework | 400 - 625 | Ti-O stretching modes | |

| Cs₂Ti₆O₁₃ | 911 | Ti-O lattice vibration (related to OH group) | |

| (Ba,Cs)-Hollandite Titanate | ~130 | (Fe,Ti)-O symmetric stretching | |

| (Ba,Cs)-Hollandite Titanate | ~367, ~556, ~700 | Bending modes of (Fe,Ti)O₆ octahedra |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes within a material's structure. In the analysis of cesium titanate and related titanate compounds, FTIR spectra reveal characteristic absorption bands that provide insight into the bonding environment of the titanium-oxygen framework and the presence of hydroxyl groups or water molecules.

The FTIR spectrum of titanate-based materials typically displays several key absorption bands. Broad bands in the high-frequency region, generally between 3000 and 3800 cm⁻¹, are attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water molecules. mdpi.com A band appearing around 1627 cm⁻¹ corresponds to the H-O-H bending vibration of bound water. mdpi.com

The fingerprint region, at lower wavenumbers, is crucial for identifying the core titanate structure. Vibrations associated with the Ti-O bonds within the [TiO₆] octahedra are typically observed below 1000 cm⁻¹. mdpi.com For instance, bands around 906 cm⁻¹ can be assigned to the stretching of non-bridging Ti-O bonds, while vibrations around 440 cm⁻¹ are related to the Ti-O vibrations within the octahedral network. mdpi.com In calcium titanate, for example, bands at approximately 710 cm⁻¹, 570 cm⁻¹, and 527 cm⁻¹ are assigned to Ti-O stretching vibrations, while those at 460 cm⁻¹ and 415 cm⁻¹ are attributed to Ti-O-Ti bending modes. iaea.org

Detailed research findings from FTIR analysis are summarized in the table below, showcasing the typical vibrational modes observed in titanate structures.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 3800-3000 | O-H stretching (hydroxyl groups, water) | mdpi.com |

| 1627 | H-O-H bending (bound water) | mdpi.com |

| ~906 | Ti-O non-bridging stretching | mdpi.com |

| ~710 | Ti-O stretching in TiO₆ octahedra | iaea.org |

| ~570 | Ti-O stretching in TiO₆ octahedra | iaea.org |

| ~440 | Ti-O vibration in TiO₆ octahedra | mdpi.com |

| ~460, ~415 | Ti-O-Ti bending | iaea.org |

These assignments are critical for confirming the formation of the titanate structure, assessing its hydration level, and understanding structural modifications upon ion exchange or other chemical treatments.

Surface and Compositional Analysis

The surface properties and elemental makeup of cesium titanate are paramount to its functionality, particularly in applications like ion exchange and catalysis. A combination of surface-sensitive and bulk compositional techniques provides a complete picture of the material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For cesium titanate, XPS analysis confirms the presence of cesium, titanium, and oxygen and provides crucial information on their oxidation states.

The Ti 2p spectrum typically shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, corresponding to the spin-orbit splitting. For titanates, the Ti 2p₃/₂ peak is generally located at a binding energy of approximately 458.6-459.15 eV, which is characteristic of the Ti⁴⁺ oxidation state. mdpi.combeilstein-journals.org The Cs 3d spectrum also exhibits a doublet, Cs 3d₅/₂ and Cs 3d₃/₂, with a spin-orbit separation of about 14.0 eV. thermofisher.com The binding energy for Cs 3d₅/₂ in compounds like cesium iodide (CsI) is around 724 eV, providing a reference point for its state in titanates. thermofisher.com The O 1s spectrum is often complex and can be deconvoluted into multiple peaks representing different oxygen environments, such as lattice oxygen (Ti-O-Ti), surface hydroxyl groups (M-OH), and adsorbed water. gamry.com

The table below presents typical binding energies for the core levels of elements in titanate materials.

| Element | Core Level | Binding Energy (eV) | Inferred Chemical State | Reference |

| Ti | 2p₃/₂ | 458.6 - 459.15 | Ti⁴⁺ | mdpi.combeilstein-journals.org |

| Ti | 2p₁/₂ | ~464.3 | Ti⁴⁺ | mdpi.com |

| Cs | 3d₅/₂ | ~724 | Cs⁺ | thermofisher.com |

| O | 1s | ~529-530 | Lattice Oxygen (Ti-O) | gamry.com |

| O | 1s | ~531.5 | Hydroxyl Groups (M-OH) | gamry.com |

| O | 1s | ~532.7 | Carbon-Oxygen Bonds (C-O) | gamry.com |

| O | 1s | ~533.9 | Adsorbed Water | gamry.com |

XPS analysis is also used to quantify the surface atomic concentrations, revealing the stoichiometry at the material's surface, which can differ from the bulk composition and is critical for surface-dependent applications.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (OES) and Mass Spectrometry (MS), are used for highly accurate and sensitive elemental analysis to determine the bulk composition of materials. To analyze solid samples like cesium titanate, they must first be completely dissolved through acid digestion. xpsfitting.com

These methods are essential for verifying the stoichiometry of synthesized cesium titanate and for tracking the efficiency of ion-exchange processes. For example, in studies involving the removal of cesium from waste streams, ICP-MS and ICP-OES are used to measure the concentration of cesium and other elements in solutions before and after contact with the titanate material. nrc.govpnnl.gov This allows for the calculation of distribution coefficients (Kd) and loading capacities.

Research on crystalline silicotitanate (CST) for Hanford tank waste processing provides a clear example of the application of these techniques. The elemental composition of the waste simulant and the concentration of cesium were precisely determined to evaluate the performance of the ion exchanger. nrc.govpnnl.gov

The following table shows an example of elemental analysis data for a cesium-containing material and its components, as determined by ICP-OES and ICP-MS.

| Sample Type | Element | Method | Concentration | Reference |

| Hanford Tank Waste Simulant (AP-107) | Al | ICP-OES | 0.363 M | nrc.gov |

| Hanford Tank Waste Simulant (AP-107) | K | ICP-OES | 0.095 M | nrc.gov |

| Hanford Tank Waste Simulant (AP-107) | Na | ICP-OES | 5.611 M | nrc.gov |

| Hanford Tank Waste Simulant (AP-107) | ¹³³Cs | ICP-MS | 5.42 µg/mL | nrc.gov |

| Hollandite (H4) | BaO (wt%) | ICP-MS | 16.6 | clemson.edu |

| Hollandite (H4) | Cs₂O (wt%) | ICP-MS | 3.3 | clemson.edu |

| Hollandite (H4) | Al₂O₃ (wt%) | ICP-MS | 16.9 | clemson.edu |

| Hollandite (H4) | TiO₂ (wt%) | ICP-MS | 63.2 | clemson.edu |

Brunauer–Emmett–Teller (BET) Surface Area Analysis and Porosimetry

The Brunauer–Emmett–Teller (BET) method is a critical technique for measuring the specific surface area of materials by gas physisorption, typically using nitrogen at liquid nitrogen temperature. mdpi.com This analysis, along with porosimetry methods like the Barrett-Joyner-Halenda (BJH) model, provides detailed information about the pore volume and pore size distribution, which are crucial for applications in adsorption, catalysis, and ion exchange. researchgate.netrsc.org

For cesium titanate and related nanostructures, the surface area can vary dramatically with morphology. Titanate nanotubes, for instance, often exhibit high specific surface areas due to their hollow, open-ended scroll-like structures. iitk.ac.in Research has shown that titanate nanotubes can have surface areas around 250 m²/g, while nanoribbon structures synthesized at higher temperatures have significantly lower surface areas, around 30 m²/g. iitk.ac.in This difference directly impacts their adsorption capacity. However, studies have also indicated that a higher specific surface area does not always correlate with a higher sorption capacity for ions like cesium, suggesting that the number of available ion-exchange sites (e.g., sodium ions) can be a more dominant factor. gamry.com

The textural properties of various titanate nanostructures are summarized in the table below.

| Material | Morphology | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

| Titanate Nanotubes | Nanotubes | 194.4 - 250 | - | - | nrc.goviitk.ac.in |

| Titanate Nanoribbons | Nanoribbons | ~30 | - | - | iitk.ac.in |

| Titanate Nanosheets (TNS) | Nanosheets | 325.08 | 1.1 | - | iaea.org |

| TSM-5ml-NaOH | Microporous | 411 (total) | 0.177 (micropore) | - | gamry.com |

| TSM-7.5ml-NaOH | Mesoporous | 2.8 | 0.008 | - | gamry.com |

| Protonated Titanate Nanoflowers (PTNFs) | Nanoflowers | 406.41 | 0.75 | 4.4 | rsc.org |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermomechanical Analysis (TMA), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to measure changes in the physical and chemical properties of a material as a function of temperature. ctherm.com Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are particularly valuable for characterizing cesium titanate. iaea.org

TGA measures mass changes upon heating, providing information on thermal stability, decomposition temperatures, and the presence of volatile components like water. ctherm.com For titanates, TGA curves often show an initial weight loss at temperatures up to around 400°C, which is ascribed to the desorption of physisorbed and intercalated water. mdpi.com For example, a TGA of Cs₂Ti₆O₁₃ showed a mass loss of 4.39 wt% between 25°C and 400°C, corresponding to the loss of adsorbed water. pnnl.gov

DSC and DTA measure the heat flow to or from a sample as it is heated or cooled, revealing thermal events such as phase transitions, crystallization, and melting. iaea.org In the study of cesium silicotitanate precursors, DSC and DTA were used to identify crystallization exotherms and melting endotherms. mdpi.com For one composition, a crystallization exotherm was observed between 820°C and 900°C, while a melting endotherm was centered at 1060°C. mdpi.com

The table below summarizes thermal analysis data for titanate-based materials.

| Material | Technique | Temperature Range (°C) | Event | Weight Loss (%) | Reference |

| Cs₂Ti₆O₁₃ | TGA | 25 - 400 | Desorption of physisorbed water | 4.39 | pnnl.gov |

| Cs-silicotitanate (1:1:3) | DSC | ~130 and ~270 | Endotherms (water/organics loss) | - | mdpi.com |

| Cs-silicotitanate (1:1:3) | DTA | ~820 - 900 | Exotherm (Crystallization) | - | mdpi.com |

| Cs-silicotitanate (1:1:3) | DTA | ~1060 | Endotherm (Melting) | - | mdpi.com |

| CuSO₄·5H₂O (Standard) | TGA/DSC | ~100 - 300 | Dehydration (Endotherms) | ~36 | iaea.org |

Electrochemical Characterization Techniques

Electrochemical characterization techniques are vital for understanding the charge transfer and ion transport properties of cesium titanate, especially for applications in batteries, supercapacitors, and electrochemical sensors. Key methods include Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. The shape of the CV curve provides qualitative information about the electrochemical reactions occurring. For titanate-based materials used as electrodes, CV curves can reveal the potentials at which ion intercalation/deintercalation occurs. For instance, in studies of titanate nanosheets for lithium-ion batteries, CV tests were performed between 0.01 V and 3.0 V (vs. Li⁺/Li) to identify the redox peaks associated with lithium insertion and extraction. iitk.ac.in Similarly, CV has been used to assess the capacitive behavior of carbon electrodes coated with ion-exchange layers for cesium removal, where a nearly rectangular shape indicates typical capacitor behavior. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the impedance of a system over a range of frequencies. The data is often presented as a Nyquist plot, which plots the imaginary part of impedance against the real part. gamry.com A typical Nyquist plot for an electrochemical cell consists of a semicircle at high frequencies and a straight line at low frequencies. The semicircle's diameter corresponds to the charge-transfer resistance (Rct), which is related to the kinetics of the electrochemical reaction at the electrode-electrolyte interface. acs.org The straight line, known as the Warburg impedance, is characteristic of diffusion-controlled processes. gamry.com EIS analysis of titanate materials can thus provide quantitative data on parameters like solution resistance, charge-transfer resistance, and ion diffusion kinetics, which are critical for evaluating their performance as electrode materials. acs.org

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is an electrochemical technique employed to investigate the redox behavior and electrochemical reactivity of materials like cesium titanate. In studies of titanate nanosheets derived from lepidocrocite-type cesium titanate (Cs₀.₇Ti₁.₈₂₅O₄), CV tests are conducted to evaluate their potential for use in lithium-ion batteries. rsc.org These tests are typically carried out in a potential range of 0.01 V to 3.0 V versus Li⁺/Li at a scan rate such as 0.2 mV s⁻¹. rsc.org The resulting voltammograms provide insight into the electrochemical processes, such as lithium ion intercalation and deintercalation, that occur at different potentials.

Research on lepidocrocite-type titanates has also utilized CV to understand the electrochemical behavior of materials exchanged with various cations. acs.org For instance, the CV profiles of sodium-containing titanates show characteristic peaks that correspond to the insertion and extraction of sodium ions. acs.org The shape and position of these peaks are influenced by factors such as air exposure of the electrode material, which can affect the cycling performance. acs.org Furthermore, CV has been used to study the extraction of hydrophobic analytes into titanate films, where the technique helps to characterize the redox reactions of the incorporated molecules. researchgate.net In such studies, continuous cycling can reveal the stability of the electrochemical response of the analyte within the titanate host. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial and bulk electrical properties of materials, providing insights into kinetics and mechanisms. acs.org For cesium titanate and related materials, EIS is used to analyze charge-transfer resistance, ion diffusion, and other resistive and capacitive elements within the electrochemical system. researchgate.netresearchgate.net The data is often presented as a Nyquist plot, which graphs the imaginary part of impedance against the real part over a range of frequencies. sci-hub.seresearchgate.net

In the study of heterostructures involving cesium bismuth bromide and hydrogen titanate, EIS was performed over a frequency range from 0.01 to 100 kHz. mdpi.com The resulting Nyquist plots help in understanding the charge carrier migration efficiency. researchgate.net Similarly, for mesoporous nickel titanate electrodes, EIS analysis before and after extensive charge-discharge cycling revealed insights into the material's stability. sci-hub.se The Nyquist plots typically show a semicircular arc at high frequencies, corresponding to the charge-transfer resistance (Rct) at the electrode-electrolyte interface, and a straight line at low frequencies, related to diffusion processes (Warburg impedance). sci-hub.seresearchgate.net The intercept of the semicircle with the real axis at high frequency gives the solution resistance (Rs). sci-hub.se Studies on gadolinium titanate-doped electrodes also use EIS to investigate the diffusion-controlled mechanisms at the electrode surface. researchgate.net

Table 1: Summary of EIS Findings for Titanate-Based Materials

| Material System | Frequency Range | Key Findings | Reference(s) |

|---|---|---|---|

| Cesium Bismuth Bromide/Hydrogen Titanate (CBB/HTiO-NS) | 0.01 - 100 kHz | Used to analyze charge carrier migration. | mdpi.com |

| Mesoporous Nickel Titanate (NTO) | Not Specified | Nyquist plot shows a semicircular arc (charge-transfer resistance) and a linear part (diffusion). Stable impedance spectra after 2100 cycles indicate good electrochemical reversibility. | sci-hub.se |

| Gadolinium Titanate (GTO) doped P3HT | Not Specified | Revealed dominance of diffusion-controlled mechanism over charge storage on the electrode surface. | researchgate.net |

| Lepidocrocite-type Cesium Titanate (Cs₂Ti₆O₁₃) | Not Specified | Used to evaluate specific capacitance in 1 M Na₂SO₄. | researchgate.net |

Mott–Schottky Analysis

Mott–Schottky analysis is an electrochemical technique derived from EIS that is used to determine the semiconductor properties of materials, such as the flat-band potential (Efb), donor density or carrier concentration (Nd), and the type of semiconductivity (n-type or p-type). metrohm.com The analysis involves measuring the capacitance of the space-charge region as a function of the applied DC potential. metrohm.comrsc.org A plot of the reciprocal of the square of the capacitance (1/C²) versus the applied potential (E) yields a straight line, the slope of which is inversely proportional to the carrier concentration, and the x-intercept provides the flat-band potential. metrohm.comrsc.org

For titanate-based materials, Mott–Schottky plots have been used to characterize their electronic properties for applications in photocatalysis. mdpi.com In a study of cesium bismuth bromide/hydrogen titanate heterostructures, Mott-Schottky curves were plotted to analyze the flat-band potentials of the photocatalysts. mdpi.comresearchgate.net The positive slope observed in the Mott-Schottky plot for materials like fluorine-doped tin oxide (FTO) indicates n-type conductivity. metrohm.com This analysis is crucial for understanding the band structure and energy levels of the semiconductor, which governs charge separation and transport in photoelectrochemical applications. metrohm.comuni-oldenburg.de

Table 2: Semiconductor Properties from Mott–Schottky Analysis for Titanate-Related Materials

| Material | Key Parameter Determined | Value | Experimental Conditions | Reference(s) |

|---|---|---|---|---|

| Non-stoichiometric Bismuth Titanate (Bi₁.₇₅Ti₂O₆.₆₂) | Flatband Potential (Efb) | -0.12 V vs. RHE | pH 13.2 | rsc.org |

| Non-stoichiometric Bismuth Titanate (Bi₁.₇₅Ti₂O₆.₆₂) | Donor Density (Nd) | 3.26 × 10¹⁸ cm⁻³ | pH 13.2 | rsc.org |

| Hydrogen Titanate (HTiO-NS) | Flat-band Potential | Analyzed to determine band structure | pH = 7 | mdpi.com |

| FTO-coated sample | Conductivity Type | n-type | 0.1 mol/L NaCl | metrohm.com |

Neutron Diffraction Studies

Neutron diffraction is a critical technique for determining the crystal structure of materials, offering distinct advantages over X-ray diffraction, particularly in locating light atoms and distinguishing between elements with similar X-ray scattering factors. For cesium titanates, neutron diffraction has been instrumental in elucidating detailed structural information.

The structures of the layered cesium titanate Cs₂Ti₅O₁₁ and its hydrated form, Cs₂Ti₅O₁₁·H₂O, were determined using a combination of powder X-ray and powder neutron diffraction. iaea.orgiucr.org These studies revealed that both the anhydrous and hydrated forms are monoclinic with the space group C2/m. iaea.orgiucr.org Neutron diffraction was essential because it allowed for the successful refinement of the oxygen atom coordinates, which was not achievable with X-ray data alone. iucr.org The analysis of neutron diffraction data showed no significant background fluctuations, unlike the XRD profile, which was affected by short-range ordering of the Cs atoms. iucr.org This allowed for the accurate modeling of the disordered Cs atoms in the anhydrous phase using four partially occupied sites. iucr.org

Neutron diffraction has also been applied to study crystalline silicotitanates (CSTs), which are effective ion exchangers for cesium. nih.govacs.org Studies on D₂O-hydrated CST (D-CST) and its Cs⁺-exchanged form revealed a structural transition upon cesium exchange. The space group changes from P4₂/mbc in D-CST to P4₂/mcm in the fully exchanged form. nih.govacs.org This transition is driven by changes in the positions of water molecules within the structure in response to the introduction of Cs⁺ ions, a detail elucidated by Rietveld refinement of neutron diffraction data. nih.govacs.org

Table 3: Crystallographic Data for Cesium Titanates from Neutron Diffraction Studies

| Compound | Formula | Space Group | Unit Cell Parameters | Temperature (K) | R-factors (Rwp / RB) | Reference(s) |

|---|---|---|---|---|---|---|

| Anhydrous Cesium Titanate | Cs₂Ti₅O₁₁ | C2/m | a=19.718 Å, b=3.808 Å, c=15.023 Å, β=106.93° | 523 | 0.068 / 0.017 | iaea.org, iucr.org |

| Hydrated Cesium Titanate | Cs₂Ti₅O₁₁·H₂O | C2/m | a=23.849 Å, b=3.800 Å, c=14.918 Å, β=121.27° | 297 | 0.039 / 0.011 | iaea.org, iucr.org |

| Deuterated Cesium Titanate | Cs₂Ti₅O₁₁·D₂O | C2/m | Not specified | Not specified | 0.072 / 0.021 | iaea.org, iucr.org |

| Deuterated Crystalline Silicotitanate (D-CST) | D₁.₆H₀.₄Ti₂SiO₇·D₂.₆₆H₀.₃₄O₁.₅ | P4₂/mbc | a=11.0704 Å, c=11.8917 Å | Not specified | Not specified | nih.gov, acs.org |

| Cs-exchanged Crystalline Silicotitanate | Cs₀.₃₈(D₁.₀₈H₀.₅₄)SiTi₂O₇·(D₀.₈₆H₀.₁₄)₂O | P4₂/mcm | a=7.8902 Å, c=11.9051 Å | Not specified | Not specified | nih.gov, acs.org |

Fundamental Ion Exchange Mechanisms and Selectivity in Cesium Titanates

Ion Exchange Kinetics of Cesium by Crystalline Silicotitanates (CST)

The rate at which cesium ions are exchanged is a key factor in the practical application of titanate-based exchangers. Studies on crystalline silicotitanates (CSTs) reveal that the process is not a simple, one-for-one displacement. Instead, it involves a more complex, two-step mechanism. nih.gov This process is mediated by conformational changes within the CST framework, which ultimately "unlocks" the most favorable sites for cesium binding. nih.gov

The kinetics of cesium exchange on titanate materials often follow a pseudo-second-order model. For titanate nanosheets (TNS), adsorption equilibrium is reached rapidly, typically within about 20 minutes. iwaponline.comsemanticscholar.org The process can be divided into three stages: an initial fast adsorption phase, followed by a slower adsorption period, and finally, equilibrium. semanticscholar.org For granular forms of CSTs, which consist of microporous crystals, a two-phase, heterogeneous model provides an excellent fit for the kinetic data. acs.org This model accounts for diffusion within both the larger pores of the granules (macropores) and the crystalline structure itself (micropores). acs.org

Research has determined intracrystalline diffusivities for cesium to be on the order of 10⁻¹⁹ m²/s, while macropore diffusivities are significantly higher, around 10⁻¹⁰ m²/s. acs.org This indicates that for smaller granules, diffusion through the macropores is not a significant rate-limiting step. acs.org The activation energy for the exchange process has been estimated at approximately 6.21 kcal/mol. osti.gov

Table 1: Kinetic Models and Parameters for Cesium Ion Exchange on Titanate Materials

| Material | Kinetic Model | Equilibrium Time | Key Findings | Reference |

|---|---|---|---|---|

| Crystalline Silicotitanate (H-CST) | Two-step mechanism | - | Exchange is mediated by conformational changes in the framework. | nih.gov |